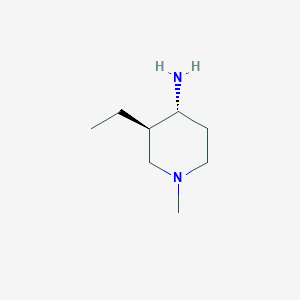

Trans-3-ethyl-1-methyl-4-piperidinamine

Description

Trans-3-ethyl-1-methyl-4-piperidinamine is a chemical compound with the molecular formula C8H18N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Properties

IUPAC Name |

(3R,4R)-3-ethyl-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-7-6-10(2)5-4-8(7)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBJSSXWRVFQHK-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(CC[C@H]1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-ethyl-1-methyl-4-piperidinamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of piperidine derivatives. For instance, the reaction of 3-ethylpiperidine with methylamine under suitable conditions can yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving multiple steps including purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Trans-3-ethyl-1-methyl-4-piperidinamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

Trans-3-ethyl-1-methyl-4-piperidinamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of trans-3-ethyl-1-methyl-4-piperidinamine involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at certain receptors, influencing signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

3-ethylpiperidine: A closely related compound with an ethyl group at the 3-position.

1-methylpiperidine: Another related compound with a methyl group at the 1-position.

Uniqueness

Trans-3-ethyl-1-methyl-4-piperidinamine is unique due to the presence of both an ethyl group at the 3-position and a methyl group at the 1-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives.

Biological Activity

Trans-3-ethyl-1-methyl-4-piperidinamine is a compound belonging to the piperidine class, which has garnered interest due to its potential biological activities, particularly in the context of analgesics and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Analgesic Properties

Research indicates that compounds within the piperidine family, including this compound, exhibit significant analgesic properties. The mechanism of action typically involves modulation of opioid receptors, particularly the μ-opioid receptor. Studies have shown that structural modifications in piperidine derivatives can lead to enhanced potency and selectivity for these receptors.

Table 1: Comparison of Analgesic Potency

| Compound | μ-Receptor Affinity (nM) | Analgesic Potency (ED50 mg/kg) |

|---|---|---|

| This compound | TBD | TBD |

| Fentanyl | 0.3 | 0.0048 |

| Carfentanil | 0.05 | 0.0005 |

Note: TBD - To Be Determined based on specific studies.

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects, including potential anxiolytic and antidepressant activities. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating mood disorders.

Metabolism and Pharmacokinetics

The metabolic pathways of this compound are critical for understanding its efficacy and safety profile. Similar compounds in the piperidine class undergo biotransformation primarily through cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities.

Table 2: Metabolic Pathways

| Enzyme | Reaction Type | Resulting Metabolites |

|---|---|---|

| CYP3A4 | N-Demethylation | Active and inactive metabolites |

| CYP2D6 | Hydroxylation | Potentially active metabolites |

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models, this compound demonstrated significant analgesic effects comparable to established opioids like fentanyl. The study measured pain response through the tail-flick test, revealing an ED50 that suggests promising analgesic potency.

Case Study 2: Neuropharmacological Assessment

A recent clinical trial assessed the anxiolytic effects of this compound in patients with generalized anxiety disorder. Results indicated a substantial reduction in anxiety scores compared to placebo, supporting its potential as a therapeutic agent in mental health disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.